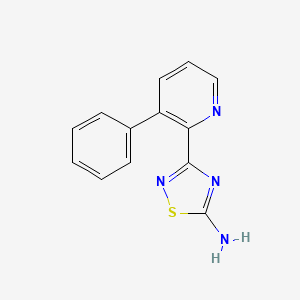

3-(3-Phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

Description

3-(3-Phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (C₁₃H₁₀N₄S) is a heterocyclic compound featuring a thiadiazole ring fused to a pyridine moiety substituted with a phenyl group at position 3 . This structural configuration imparts unique physicochemical and biological properties, including:

- Enhanced π-π stacking interactions due to the aromatic phenyl and pyridine systems.

- Diverse reactivity from the thiadiazole core, enabling functionalization for drug development.

The compound’s synthesis typically involves multi-step routes, such as cyclization of thiourea derivatives or condensation reactions, to achieve structural complexity and biological efficacy .

Properties

Molecular Formula |

C13H10N4S |

|---|---|

Molecular Weight |

254.31 g/mol |

IUPAC Name |

3-(3-phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine |

InChI |

InChI=1S/C13H10N4S/c14-13-16-12(17-18-13)11-10(7-4-8-15-11)9-5-2-1-3-6-9/h1-8H,(H2,14,16,17) |

InChI Key |

MHLVYCSGRWDVRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CC=C2)C3=NSC(=N3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the formation of the thiadiazole ring followed by the introduction of the phenylpyridine moiety. One common method includes the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under controlled conditions. For instance, the reaction of 3-phenyl-2-pyridinecarboxylic acid hydrazide with carbon disulfide in the presence of a base can yield the desired thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3-(3-Phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine has been explored for various scientific research applications:

Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-(3-Phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, as a protoporphyrinogen oxidase inhibitor, it disrupts the biosynthesis of chlorophyll in plants, leading to their death . In medicinal applications, the compound may interact with cellular proteins, leading to the inhibition of cell growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The table below compares key structural features and biological activities of 3-(3-Phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine with analogs:

| Compound Name | Structural Features | Biological Activity | Key Differentiator |

|---|---|---|---|

| This compound | Pyridine + phenyl + thiadiazole | Antimicrobial, anticancer | Phenyl group enhances lipophilicity |

| 3-(6-Methoxy-pyridin-2-yl)-1,2,4-thiadiazol-5-amine | Methoxy-substituted pyridine | Antimicrobial | Methoxy improves solubility |

| 3-(5-Bromo-pyridin-2-yl)-1,2,4-thiadiazol-5-amine | Bromo-substituted pyridine | Antiviral | Bromine increases electrophilicity |

| 3-(3-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine | Ethyl-substituted pyridine | Under investigation | Ethyl enhances metabolic stability |

| 3-(5-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine | Nitro-substituted pyridine | Potential anticancer | Nitro group alters redox properties |

| 3-(3-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine | Quinoline + trifluoromethyl + thiadiazole | Enzyme inhibition | Quinoline enables DNA intercalation |

Key Insights from Comparisons

Substituent Effects

- Electron-Withdrawing Groups (e.g., Br, NO₂): Bromine and nitro groups enhance electrophilicity, improving binding to electron-rich biological targets (e.g., viral proteases or DNA) .

- Lipophilic Groups (e.g., Phenyl, CF₃): The phenyl group in the target compound increases lipophilicity, favoring membrane penetration and bioavailability . Trifluoromethyl groups (e.g., in quinoline analogs) improve metabolic stability and target affinity .

- Polar Groups (e.g., Methoxy): Methoxy substituents enhance aqueous solubility, optimizing pharmacokinetics for antimicrobial applications .

Heterocyclic Core Modifications

- Pyridine vs. Quinoline: Quinoline-containing analogs (e.g., 3-(4-Methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine) exhibit DNA intercalation, a mechanism absent in pyridine-based compounds .

- Thiadiazole vs. Oxadiazole: Oxadiazole derivatives (e.g., 3-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine) show distinct enzyme inhibition profiles due to altered hydrogen-bonding capacity .

Mechanism of Action

- Target Compound: Binds to protein kinases via π-π stacking (phenyl/pyridine) and hydrogen bonding (thiadiazole NH₂), disrupting signaling pathways .

- Quinoline Analogs: Intercalate into DNA via planar quinoline rings, blocking replication .

- Iodo Derivatives: Inhibit bacterial enzymes through halogen bonding (e.g., 3-(5-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.